2-Methyl-5-nonanone

Description

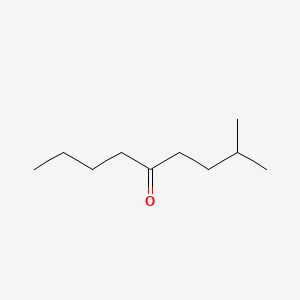

2-Methyl-5-nonanone is an organic compound with the molecular formula C10H20O. lookchem.comnih.gov As a ketone, its structure features a carbonyl group (a carbon atom double-bonded to an oxygen atom) on the fifth carbon of a nonane (B91170) chain, with a methyl group branching at the second carbon position. This structure places it within the class of branched-chain aliphatic ketones.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 22287-02-1 | lookchem.comnih.gov |

| Molecular Formula | C10H20O | lookchem.comnih.gov |

| Molecular Weight | 156.27 g/mol | lookchem.comnih.gov |

| Boiling Point | 203.5°C at 760 mmHg | lookchem.com |

| Density | 0.817 g/cm³ | lookchem.com |

| Refractive Index | 1.4239 | lookchem.com |

Branched-chain ketones are a class of organic compounds characterized by a carbonyl group within a non-linear alkyl chain. The branching can significantly influence the physical and chemical properties of the molecule compared to its linear isomers. For instance, branching can affect the molecule's boiling point, solubility, and steric hindrance around the carbonyl group, which in turn impacts its reactivity.

The synthesis of branched-chain ketones often presents unique challenges. General methods for ketone synthesis include the oxidation of secondary alcohols, hydration of alkynes, and Friedel-Crafts acylation. nih.gov However, achieving specific branching patterns and controlling stereochemistry at chiral centers, such as the one present in this compound, requires more sophisticated synthetic strategies. The presence of a chiral center at the second carbon atom in this compound means that it can exist as two enantiomers, (R)-2-Methyl-5-nonanone and (S)-2-Methyl-5-nonanone. The stereoselective synthesis of such chiral ketones is a significant area of research, often employing chiral catalysts or starting materials to achieve high enantiomeric purity. googleapis.com

The reactivity of branched-chain ketones is governed by the carbonyl group, but the steric bulk of the branched alkyl chains can modulate this reactivity. Nucleophilic addition reactions, a hallmark of ketones, can be slower for branched ketones compared to their linear counterparts due to increased steric hindrance around the electrophilic carbonyl carbon.

The history of ketone chemistry is rich and dates back to the early days of organic chemistry. The discovery and synthesis of ketones have been pivotal in the development of synthetic organic chemistry. Early methods for ketone synthesis were often harsh and lacked the selectivity of modern techniques.

A significant breakthrough in the synthesis of ketones, including branched-chain varieties, came with the development of organometallic reagents. The Grignard reaction, discovered by Victor Grignard in 1900, provided a versatile method for the formation of carbon-carbon bonds. lookchem.comnih.gov This reaction, involving the addition of an organomagnesium halide (Grignard reagent) to an aldehyde or a nitrile followed by hydrolysis, became a cornerstone for the synthesis of a wide array of alcohols, which could then be oxidized to ketones. This allowed for the construction of more complex carbon skeletons, including those with branching.

Another important historical method is the Reformatsky reaction, discovered in 1887, which involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester. chemeo.com While not a direct synthesis of ketones, it provided a pathway to valuable intermediates that could be further transformed.

Over the 20th century, a plethora of new synthetic methods were developed, offering greater control over regioselectivity and stereoselectivity. These include various oxidation methods for secondary alcohols and the development of protecting group strategies that allow for complex, multi-step syntheses. The evolution of these synthetic tools has been crucial for the preparation of specific branched-chain ketones like this compound.

The current research interest in this compound and related branched-chain ketones lies in several areas, including their potential applications as semiochemicals and in the flavor and fragrance industry.

Semiochemical Research: Many insects use volatile organic compounds, including ketones, as pheromones for communication. For example, the related compound 2-nonanone (B1664094) has been identified as a critical pheromone component for certain species of cerambycid beetles. plantprotection.plnih.gov Research in this area involves the identification of insect pheromones, followed by their synthesis to be used in pest management strategies, such as in traps for monitoring or mating disruption. The specific stereochemistry of chiral pheromones is often crucial for their biological activity, making the enantioselective synthesis of compounds like this compound a significant research goal. A related compound, 4-methyl-5-nonanone (B104976), is known as an aggregation pheromone for the red palm weevil. plantprotection.pl

Flavor and Fragrance Industry: Aliphatic ketones are known for their characteristic odors and are often used as components in flavor and fragrance formulations. For instance, 2-nonanone is described as having a fruity and nutty aroma. guidechem.com The specific odor profile of a ketone is highly dependent on its structure, including chain length and branching. Research in this field focuses on the synthesis and sensory evaluation of novel ketones to create new and interesting scents and flavors.

Challenges in Synthesis and Analysis: A primary challenge in the study of this compound is its stereoselective synthesis. googleapis.com As it contains a chiral center, producing a single enantiomer with high purity requires sophisticated asymmetric synthesis techniques. This is particularly important in pheromone research, where different enantiomers can have vastly different or even inhibitory biological effects.

Another challenge lies in the analysis of branched-chain ketones, especially in complex biological or environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for their identification. nih.gov For chiral compounds like this compound, chiral chromatography is necessary to separate and quantify the individual enantiomers. The development of sensitive and reliable analytical methods is crucial for advancing research in areas like chemical ecology and flavor chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylnonan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-5-6-10(11)8-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITHWSJQOVKDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176832 | |

| Record name | 5-Nonanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22287-02-1 | |

| Record name | 5-Nonanone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022287021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Methyl 5 Nonanone

Classical Organic Synthetic Routes

Classical organic synthesis offers several pathways to construct the carbon backbone of 2-methyl-5-nonanone, often culminating in the formation of a precursor alcohol that is then oxidized to the target ketone.

Nucleophilic addition reactions are fundamental for forming new carbon-carbon bonds by reacting nucleophilic organometallic reagents with electrophilic carbonyl compounds or their derivatives.

Grignard reagents, organomagnesium halides (RMgX), are highly versatile nucleophiles widely used in organic synthesis. Their application in the synthesis of this compound typically involves reacting a Grignard reagent with a carbonyl compound (aldehyde or ketone) or an ester to form a secondary or tertiary alcohol, respectively, which can then be oxidized to the target ketone. Alternatively, Grignard reagents can react with anhydrides in a process that can directly yield ketones after hydrolysis.

For instance, a hexyl Grignard reagent, such as hexylmagnesium bromide, could react with 2-methylbutanal. This nucleophilic addition to the aldehyde carbonyl would yield 2-methyl-5-nonanol (B13101508), a secondary alcohol. Similarly, a 2-methylpentyl Grignard reagent could react with butanal to produce the same alcohol precursor ontosight.aiarkat-usa.orgresearchgate.net. The reaction of Grignard reagents with esters, such as the reaction of n-butylmagnesium chloride with methyl formate (B1220265) to produce 5-nonanol, illustrates the principle of using Grignard reagents to build alcohol precursors for ketones epo.org.

In a related approach, Grignard reagents have been employed in the synthesis of positional isomers like 4-methyl-5-nonanone (B104976). This involves the reaction of a 2-pentyl Grignard reagent with pentanoic anhydride, followed by hydrolysis, to directly form the ketone lookchem.comgoogle.com. This methodology highlights the adaptability of Grignard chemistry for constructing various branched ketone structures.

Table 1: Nucleophilic Addition Routes to Alcohol Precursors for this compound Synthesis

| Carbonyl Compound/Anhydride | Nucleophile (Organometallic Reagent) | Resulting Alcohol Intermediate | Key Reference(s) |

| 2-methylbutanal | Hexylmagnesium bromide | 2-methyl-5-nonanol | ontosight.aiarkat-usa.orgresearchgate.net |

| Butanal | 2-methylpentylmagnesium bromide | 2-methyl-5-nonanol | ontosight.aiarkat-usa.orgresearchgate.net |

| Methyl formate | n-Butylmagnesium chloride | 5-nonanol | epo.org |

Organolithium (R-Li) and organozinc (R₂Zn or RZnX) reagents serve as powerful nucleophiles analogous to Grignard reagents in carbon-carbon bond formation. Organozinc reagents, in particular, are noted for their utility in stereoselective additions to carbonyl compounds libretexts.org.

Organolithium reagents have been utilized in the synthesis of related compounds. For example, the reaction of 2-methyl-1-pentanal with n-butyllithium has been employed to synthesize 4-methyl-5-nonanol (B104968), a positional isomer of the desired alcohol precursor google.com. This mirrors the Grignard addition to aldehydes, demonstrating the broad applicability of organolithium reagents in constructing carbon skeletons. Organolithium reagents are also listed as potential nucleophilic species (M=Li) that can react with anhydrides to form ketones lookchem.comgoogle.com.

Organozinc reagents are also capable of reacting with anhydrides, similar to Grignard and organolithium reagents, in the synthesis of ketones lookchem.comgoogle.com. Furthermore, the diastereoselective addition of dialkylzincs to chiral aldehydes has been developed, leading to enantiomerically enriched alcohols, which could serve as precursors for chiral ketones researchgate.net.

Oxidation Reactions in Synthesis

Following the construction of the carbon backbone, typically resulting in a secondary alcohol precursor, oxidation reactions are employed to convert the hydroxyl group into a ketone.

The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a potent oxidizing agent commonly used for the oxidation of secondary alcohols to ketones google.com. This method is effective because it stops at the ketone stage and does not typically lead to over-oxidation.

In the synthesis of related compounds, the oxidation of 4-methyl-5-nonanol to 4-methyl-5-nonanone using the Jones reagent has been reported with yields exceeding 75% arkat-usa.orgresearchgate.net. This precedent strongly suggests that the direct precursor to this compound, namely 2-methyl-5-nonanol, can be efficiently oxidized using the Jones reagent to yield this compound vulcanchem.com.

Beyond the Jones reagent, other selective oxidation methods can be employed to convert secondary alcohols to ketones. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and a base such as triethylamine, is a well-established mild method for this transformation google.com. While specific applications of Swern oxidation for this compound are not detailed in the provided literature, its general applicability to secondary alcohols makes it a potential alternative or complementary method in the synthetic chemist's toolkit.

Table 2: Oxidation of Alcohol Precursors to this compound

| Precursor Alcohol | Oxidizing Agent | Product Ketone | Yield (if available) | Key Reference(s) |

| 2-methyl-5-nonanol | Jones Reagent | This compound | >75% (for isomer) | arkat-usa.orgresearchgate.netgoogle.comvulcanchem.com |

| 2-methyl-5-nonanol | Swern Oxidation | This compound | Not specified | google.com |

Compound List

this compound

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 Nonanone

Reactions at the Carbonyl Functional Group

The carbonyl group (C=O) in ketones is highly polarized due to the electronegativity difference between oxygen and carbon. This polarization renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for aldehydes and ketones, leading to the formation of new carbon-heteroatom or carbon-carbon bonds and transforming the sp² hybridized carbonyl carbon into an sp³ hybridized center masterorganicchemistry.com.

Ketones can be readily reduced to secondary alcohols through the addition of hydride nucleophiles. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) savemyexams.com. The reaction involves the nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

2-Methyl-5-nonanone, being a ketone, is expected to undergo reduction to its corresponding secondary alcohol, 2-methyl-5-nonanol (B13101508). Literature examples with similar ketones support this transformation. For instance, hydrogenation of this compound using nickel as a catalyst at 200 °C has been reported to yield 2-methyl-5-nonanol lookchem.com. Similarly, 4-methyl-5-nonanone (B104976), a structural isomer, can be reduced to 4-methyl-5-nonanol (B104968) using alkali metal borohydrides in alcoholic solvents google.com.

Table 1: Reduction of this compound to Alcohols

| Reactant | Reagent/Conditions | Product | Citation |

| This compound | Ni, H₂, 200 °C (Hydrogenation) | 2-Methyl-5-nonanol | lookchem.com |

| Ketones (general) | NaBH₄ or LiAlH₄ | Secondary Alcohols | savemyexams.com |

| 4-Methyl-5-nonanone | Alkali metal borohydride, Alcohol solvent | 4-Methyl-5-nonanol | google.com |

Ketones react with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) (NH₂OH) to form oximes. These reactions are typically condensation reactions where a molecule of water is eliminated.

The formation of imines from ketones and primary amines generally involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. This process is often facilitated by acid catalysts and removal of water, for example, using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards product formation operachem.com.

Similarly, oximes are formed by the reaction of ketones with hydroxylamine. While specific literature detailing the formation of this compound oxime is not extensively detailed, the known existence of 5-nonanone (B165733) oxime and nonan-5-imine as derivatives of the related 5-nonanone indicates that this compound would undergo analogous reactions chemsrc.com.

Table 2: Formation of Imines and Oximes from this compound (Expected)

| Reactant | Reagent | Product (Type) | Conditions | Citation |

| This compound | Primary Amine | Imine | Toluene, reflux, Dean-Stark trap or molecular sieves, optional acid catalyst | operachem.com |

| This compound | Hydroxylamine (NH₂OH) | Oxime | General condensation conditions | organic-chemistry.org |

| 5-Nonanone (Related) | - | 5-Nonanone oxime | - | chemsrc.com |

| 5-Nonanone (Related) | - | Nonan-5-imine | - | chemsrc.com |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles due to the polarized carbon-metal bond, which imparts a carbanionic character to the organic group. These reagents readily add to the electrophilic carbonyl carbon of ketones, forming alkoxide intermediates that, upon acidic workup, yield tertiary alcohols libretexts.org.

When this compound reacts with a Grignard reagent (e.g., R-MgX), the R group will add to the carbonyl carbon, resulting in a tertiary alcohol after protonation. For example, the reaction of 5-nonanone with n-propyl Grignard reagent leads to the formation of a tertiary alcohol semanticscholar.org. Similarly, organolithium reagents will also add to the carbonyl group. It is noteworthy that organolithium reagents can sometimes lead to the formation of tertiary alcohol by-products through further reaction with the initially formed secondary alcohol product, especially if the reaction conditions are not carefully controlled google.com.

Table 3: Reactivity of this compound with Organometallic Reagents

| Reactant | Reagent (Example) | Product (after workup) | Conditions/Notes | Citation |

| This compound | RMgX (Grignard) | Tertiary Alcohol | Ethereal solvent (e.g., diethyl ether, THF); nucleophilic addition to carbonyl | libretexts.orgsemanticscholar.org |

| This compound | RLi (Organolithium) | Tertiary Alcohol | Ethereal solvent; nucleophilic addition to carbonyl; potential for by-products | libretexts.orggoogle.com |

Nucleophilic Addition to the Carbonyl Carbon

Alpha-Carbon Reactivity and Enolization

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group, known as alpha-hydrogens, are acidic. This acidity arises from the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. This property allows for reactions at the alpha-carbon position, often proceeding through enol or enolate intermediates arkat-usa.orgmsu.edu.

The aldol (B89426) reaction and its subsequent dehydration product, the aldol condensation, are key carbon-carbon bond-forming reactions that occur at the alpha-carbon. In an aldol reaction, the enolate of one carbonyl compound acts as a nucleophile and attacks the carbonyl carbon of another carbonyl compound (either the same or a different molecule). This forms a β-hydroxy aldehyde or ketone (aldol adduct). Subsequent dehydration of the aldol adduct yields an α,β-unsaturated aldehyde or ketone sigmaaldrich.com.

While direct studies on the aldol condensation of this compound are not extensively detailed, the reactivity of similar ketones like 5-nonanone provides a clear precedent. 5-Nonanone undergoes aldol condensation with aldehydes such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) under various catalytic conditions to form conjugated enones researchgate.netgoogle.com. These reactions typically require base or acid catalysts to facilitate enolate formation and subsequent nucleophilic attack sigmaaldrich.com.

Table 4: Aldol Condensation Reactions involving this compound (or similar ketones)

| Reactant 1 | Reactant 2 (Co-reactant) | Product Type | Conditions/Notes | Citation |

| This compound | This compound | β-hydroxy-2-methyl-5-nonanone (aldol adduct) | Base or acid catalyst; self-condensation | sigmaaldrich.com |

| This compound | Aldehyde/Ketone | β-hydroxy-ketone (aldol adduct) | Base or acid catalyst; cross-condensation | sigmaaldrich.com |

| 5-Nonanone (Related) | Furfural | F5N (aldol condensation product) | 443 K for 12 h (followed by HDO) | researchgate.net |

| 5-Nonanone (Related) | HMF | H5N (aldol condensation product) | 393 K for 8-12 h (followed by HDO) | researchgate.net |

Halogenation at Alpha-Positions

The alpha-carbons of this compound, being adjacent to the carbonyl group, are susceptible to halogenation. This reaction involves the substitution of an alpha-hydrogen with a halogen atom (such as chlorine, bromine, or iodine) missouri.edulibretexts.orglibretexts.orglibretexts.orgpressbooks.pubopenstax.org. The process can be catalyzed by either acids or bases, proceeding through distinct mechanisms.

Under acidic conditions , the reaction initiates with the protonation of the carbonyl oxygen, followed by the formation of an enol intermediate. This enol, being nucleophilic, then attacks the electrophilic halogen molecule. The rate-determining step in acid-catalyzed halogenation is typically the formation of the enol missouri.edulibretexts.orgpressbooks.pubopenstax.org. Kinetic studies indicate that the reaction rate is dependent on the concentrations of the ketone and the acid catalyst but independent of the halogen concentration, suggesting that the halogenation step itself is rapid missouri.edulibretexts.orgopenstax.org. This mechanism generally leads to mono-halogenation because the electron-withdrawing effect of the introduced halogen deactivates the alpha-carbon towards further protonation and enolization pressbooks.pubopenstax.org.

Under basic conditions , the mechanism involves the deprotonation of an alpha-hydrogen by a base to form an enolate anion. This enolate, a strong nucleophile, then reacts with the halogen. Unlike acid catalysis, base-promoted halogenation can lead to multiple halogenations. This is because the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining alpha-hydrogens, making subsequent deprotonations and halogenations more facile libretexts.orgpressbooks.pub.

Acid- and Base-Catalyzed Enolization

Keto-enol tautomerism is a fundamental process for carbonyl compounds with alpha-hydrogens, including this compound. This interconversion between the keto and enol forms is significantly accelerated by acid or base catalysts libretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.orgcaltech.edu.

In acid-catalyzed enolization , the carbonyl oxygen is first protonated, forming an oxonium ion. This protonation increases the acidity of the alpha-hydrogens. Subsequently, a proton is removed from the alpha-carbon, leading to the formation of the enol. The removal of the alpha-proton is generally the rate-determining step in this process libretexts.orglibretexts.orglibretexts.orglibretexts.org. The enol form is a nucleophile and can participate in further reactions.

In base-catalyzed enolization , a base abstracts an alpha-hydrogen, generating a resonance-stabilized enolate anion. The enolate anion can then be reprotonated. Reprotonation can occur at the oxygen atom to regenerate the keto form or at the carbon atom to form the enol. However, protonation at oxygen to form the enol is kinetically favored libretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgcaltech.edu. The enolate anion is a potent nucleophile.

Computational Studies of Reaction Mechanisms

Computational studies, particularly Density Functional Theory (DFT), are crucial for understanding the detailed mechanisms, transition states, and energy profiles of chemical reactions involving compounds like this compound. These studies provide insights into reaction kinetics and thermodynamics.

Transition State Analysis

Transition state analysis involves calculating the molecular geometry and vibrational frequencies of the highest-energy point along a reaction pathway. For reactions like acid-catalyzed halogenation, computational studies can identify the transition state structures corresponding to enol formation and subsequent halogen attack libretexts.orgopenstax.org. These analyses help in understanding the energy barriers and the specific molecular arrangements leading to product formation. For example, studies on similar reactions show that transition states involve simultaneous bond formation and proton transfer acs.org.

Advanced Analytical Methodologies for the Characterization and Detection of 2 Methyl 5 Nonanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds like 2-Methyl-5-nonanone. By analyzing how a molecule absorbs, emits, or scatters energy, chemists can deduce the arrangement of atoms, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C, to elucidate molecular structure.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. Each unique proton environment gives rise to a signal at a characteristic chemical shift, with splitting patterns (multiplicity) revealing neighboring protons. For this compound (C₁₀H₂₀O), one would expect signals corresponding to the methyl group (CH₃), methylene (B1212753) groups (CH₂), the methine proton (CH) adjacent to the methyl branch, and the methylene groups adjacent to the carbonyl. The methyl group at position 2 would likely appear as a doublet due to coupling with the adjacent methine proton.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in a molecule generates a signal at a specific chemical shift, influenced by its electronic environment. For this compound, a ¹³C NMR spectrum would reveal distinct signals for each of the ten carbon atoms. The carbonyl carbon (C=O) is typically observed in the downfield region, generally between 190-220 ppm. The carbon atom bearing the methyl branch (C2) and the carbons adjacent to the carbonyl group (C4 and C6) would also exhibit characteristic chemical shifts, with other methylene and methyl carbons appearing in the upfield region (typically 10-60 ppm) udel.edu. While specific ¹³C NMR data for this compound was not detailed in the provided search results, data for the similar compound 2-Nonanone (B1664094) can serve as a reference, showing a carbonyl carbon around 208.85 ppm and various alkyl carbons in the 14-43 ppm range nih.gov.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 190 – 220 | Characteristic of ketones udel.edu |

| Methine (CH, C2) | 30 – 50 | Adjacent to methyl branch and methylene |

| Methylene (CH₂, C4) | 30 – 50 | Adjacent to carbonyl and methine |

| Methylene (CH₂, C6) | 30 – 50 | Adjacent to carbonyl and methylene |

| Methylene (CH₂) | 20 – 40 | Other methylene groups in the alkyl chain |

| Methyl (CH₃, C1) | 10 – 25 | Terminal methyl group |

| Methyl (CH₃, C2) | 10 – 25 | Methyl branch at C2, likely coupled to C2 methine proton |

Two-dimensional (2D) NMR techniques provide more complex correlation information, significantly aiding in the assignment of spectra and confirmation of structural connectivity.

COSY (Correlation Spectroscopy) : ¹H-¹H COSY experiments reveal through-bond correlations between protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH). This helps in tracing the carbon backbone by identifying which protons are adjacent to one another. For this compound, a COSY spectrum would show cross-peaks connecting the signals of protons on adjacent carbon atoms, allowing for the sequential assignment of proton signals along the alkyl chain libretexts.orgnanalysis.comemerypharma.com.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques establish direct one-bond correlations between protons and the carbons to which they are directly attached (¹JCH). An HMQC or HSQC spectrum plots ¹H NMR signals against ¹³C NMR signals, with cross-peaks indicating a direct proton-carbon bond. This is crucial for assigning specific proton signals to their respective carbon atoms, thereby confirming the structure libretexts.orgemerypharma.comyoutube.com.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal longer-range correlations (typically 2-bond or 3-bond) between protons and carbons. This technique is invaluable for piecing together the molecular framework, especially in cases where direct correlations are ambiguous or absent, helping to confirm the position of functional groups and branches libretexts.orgemerypharma.comyoutube.comd-nb.info.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. They detect the absorption or scattering of IR radiation, which causes molecular bonds to vibrate at characteristic frequencies.

For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1705-1725 cm⁻¹ nih.gov. This strong absorption is indicative of the ketone functional group. Additionally, C-H stretching vibrations from the various methylene and methyl groups would be present in the 2850-3000 cm⁻¹ region, and C-H bending vibrations would appear in the fingerprint region below 1500 cm⁻¹ google.com. While specific Raman spectral data for this compound was not detailed in the provided search results, Raman spectroscopy offers complementary information about molecular vibrations, particularly for symmetric stretching modes.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Carbonyl (C=O) | Stretching | 1705 – 1725 | Strong absorption, diagnostic for ketones nih.gov |

| C-H (sp³) | Stretching (Aliphatic) | 2850 – 3000 | Present in methyl and methylene groups google.com |

| C-H (sp³) | Bending (Aliphatic) | 1350 – 1475 | Various bending modes for methyl and methylene groups |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. Electron Ionization (EI) is a common ionization technique for volatile organic compounds.

In EI-MS, a molecule is bombarded with electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For this compound, the molecular ion would appear at m/z 156 (corresponding to C₁₀H₂₀O). Common fragmentation pathways for ketones involve alpha-cleavage, where the bond adjacent to the carbonyl group breaks. This process often leads to the formation of acylium ions and alkyl carbocations msu.eduspectroscopyonline.comlibretexts.org.

Specific fragmentation patterns for this compound have been reported, with abundant fragment ions observed at m/z 43, 57, and 85 brainly.com. These fragments likely arise from:

m/z 43 : This common fragment often corresponds to the propyl cation (C₃H₇⁺) or the acetyl cation (CH₃CO⁺), both of which can be generated through alpha-cleavage msu.edubrainly.com.

m/z 57 : This fragment could represent the butyl cation (C₄H₉⁺), also a product of alpha-cleavage msu.edubrainly.com.

m/z 85 : This fragment could arise from the loss of a butyl group from the molecular ion or from further fragmentation of larger ions brainly.com.

The NIST WebBook lists an electron ionization mass spectrum for 5-Nonanone (B165733), 2-methyl- (CAS 22287-02-1) nist.govnist.govnist.gov, with NIST MS number 113684. While the spectrum itself is not directly rendered in the snippets, the presence of these characteristic peaks is vital for identification.

Table 3: Common EI-MS Fragmentation Ions for this compound

| m/z | Likely Fragment Ion | Origin/Notes |

| 156 | [M]⁺ | Molecular ion (C₁₀H₂₀O) |

| 85 | C₆H₁₃⁺ | Alpha-cleavage or loss of C₄H₉ radical from molecular ion brainly.com |

| 57 | C₄H₉⁺ | Alpha-cleavage (e.g., loss of C₆H₁₃CO radical) msu.edubrainly.com |

| 43 | C₃H₇⁺ or CH₃CO⁺ | Alpha-cleavage (e.g., loss of C₇H₁₅CO radical or C₄H₉CO radical) msu.edubrainly.com |

| 71 | C₅H₁₁⁺ or C₅H₁₁CO⁺ | Alpha-cleavage fragment |

| 29 | C₂H₅⁺ | Ethyl cation, common fragment from alkyl chains |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique capable of providing highly accurate mass measurements, enabling the determination of elemental composition and the differentiation of isobaric compounds. While specific detailed research findings on the application of HRMS solely for this compound were not elaborated in the provided search results, HRMS is generally recognized for its utility in complex mixture analysis and compound profiling, including metabolic studies researchgate.net. Its capability to deliver precise mass data is invaluable for confirming the identity of analytes like this compound with high confidence.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically involving the fragmentation of selected precursor ions and the analysis of resulting product ions. This technique is instrumental for structural elucidation and enhancing selectivity and sensitivity in quantitative analyses. Although specific fragmentation patterns or detailed MS/MS-based quantitative studies for this compound were not extensively detailed in the provided snippets, MS/MS is a standard method for confirming the identity of compounds by analyzing their characteristic fragment ions. For instance, LC-MS/MS has been noted in contexts related to identifying specific enzymes involved in metabolic pathways google.com.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating complex mixtures into individual components, thereby facilitating the analysis of specific analytes such as this compound.

Gas Chromatography (GC) Method Development and Optimization

Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile compounds. Method development and optimization are critical for achieving efficient separation, high sensitivity, and reliable quantification of this compound.

The choice of GC column significantly impacts separation efficiency. Capillary columns, known for their high resolution and efficiency, are commonly employed. Specific column types, such as the Varian VF-5ms (0.25mm internal diameter, 0.25μm film thickness, 30m length), have been utilized for non-polar analyses gre.ac.uk. The DB-5 column is also recognized as a standard capillary column type for such applications, facilitating the separation of various organic compounds oup.com. Optimization of column parameters, including stationary phase and dimensions, is key to achieving baseline separation of this compound from other components in a sample.

GC can be coupled with various detectors to enable the identification and quantification of separated analytes. While Flame Ionization Detection (FID) is a common and sensitive detector for organic compounds, including ketones like this compound oup.com, coupling GC with Mass Spectrometry (GC-MS) offers superior identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of this compound. This hyphenated technique couples the separation power of GC with the identification capabilities of MS. GC-MS has been utilized in diverse applications, including the analysis of volatile compounds in food matrices researchgate.net and the identification of compounds produced by microbial activity google.comgoogle.com.

Method Development and Optimization for GC-MS: Detailed GC-MS methods have been developed for both qualitative and quantitative analyses of compounds, including this compound.

Qualitative Analysis: A typical GC temperature program involved an initial hold at 40°C for 3 minutes, followed by a ramp to 200°C at a rate of 5°C/min, and then a further ramp to 250°C at 50°C/min, with a total run time of 40 minutes researchgate.net.

Quantitative Analysis (Selected-Ion Monitoring - SIM): For quantitative purposes, a different temperature program was employed: an initial hold at 80°C for 1 minute, a ramp to 100°C at 20°C/min, then to 152°C at 7.5°C/min, and finally to 250°C at 65°C/min. This program resulted in a total run time of approximately 12.75 minutes researchgate.net. The injection port was operated in splitless mode, with helium as the carrier gas at a head pressure of 25 psi for the first minute, transitioning to a constant velocity of 40 cm/s for the remainder of the run researchgate.net.

These GC-MS methodologies allow for the confirmation of this compound's presence based on its mass spectrum and retention time, and enable accurate quantification by monitoring specific ions.

Research Findings and Data:

The analysis of various organic compounds, including ketones, using GC has yielded data on their retention characteristics and physical properties. For this compound, partition coefficients and retention indices have been determined, providing valuable data for its identification and chromatographic behavior.

Table 1: Chromatographic and Partition Data for Selected Ketones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Retention Index (RI) | Partition Coefficient (Khn) |

| 3-Pentanone | C5H10O | 86 | 700 | 0.26 |

| 3-Hexanone | C6H12O | 100 | 786 | 0.38 |

| 2-Heptanone (B89624) | C7H14O | 114 | 892 | 0.47 |

| 4-Heptanone | C7H14O | 114 | 891 | 0.54 |

| 2-Octanone | C8H16O | 128 | 987 | 0.61 |

| 5-Nonanone | C9H18O | 142 | 1069 | 1.02 |

| This compound | C10H20O | 156 | 1188 | 2.14 |

| 2-Decanone | C10H20O | 156 | 1190 | 1.18 |

Note: Data is compiled from provided search snippets, specifically referencing retention indices and partition coefficients (Khn) determined using GC-based methods researchgate.net. Values for this compound are highlighted.

Compound List

Liquid Chromatography Applications (e.g., HPLC for derivatives)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbonyl compounds, including ketones like this compound. Due to the inherent limitations in the direct UV-Vis detection sensitivity of many ketones, derivatization is a widely adopted strategy to enhance their detectability and chromatographic separation.

The most prevalent derivatization reagent for aldehydes and ketones in HPLC analysis is 2,4-dinitrophenylhydrazine (DNPH) mdpi.comresearchgate.netepa.govwaters.comresearchgate.netnih.govnih.govknauer.net. This reaction converts the carbonyl group of this compound into a stable 2,4-dinitrophenylhydrazone derivative. These derivatives possess a strong chromophore, enabling sensitive detection using UV-Vis detectors, typically at a wavelength of 365 nm researchgate.netresearchgate.netnih.gov. This method allows for the simultaneous analysis of both aldehydes and ketones in a single chromatographic run researchgate.netnih.gov.

Typical HPLC Methodology for DNPH-Derivatized Ketones:

Derivatization: The sample containing this compound is reacted with DNPH, often under acidic conditions, to form the corresponding hydrazone derivative. This can be performed offline, where the derivatization occurs before injection into the HPLC system mdpi.com.

Chromatographic Separation: Reversed-phase HPLC, commonly employing C18 stationary phases, is utilized for the separation of these derivatives researchgate.netwaters.comresearchgate.netnih.govnih.gov. Stationary phases such as Supelco C18 or Dionex Acclaim Explosive E2 columns are frequently used researchgate.netwaters.comresearchgate.net.

Mobile Phase: Gradient elution systems, typically comprising mixtures of acetonitrile (B52724) or methanol (B129727) with water, are employed to achieve optimal separation of the diverse DNPH derivatives researchgate.netresearchgate.netnih.gov.

Detection: A UV-Vis detector, often a Diode Array Detector (DAD), set to a detection wavelength of 365 nm, is used to quantify the derivatized analytes researchgate.netresearchgate.netnih.gov.

Research has demonstrated that this approach provides good reproducibility and high recovery rates for various aliphatic aldehydes and ketones, with relative standard deviations (RSDs) often falling within the 3.5% to 7.3% range and recoveries between 84.0% and 102.5% researchgate.netnih.gov. Detection limits for these derivatized compounds can be as low as 10-20 µg/L, depending on the specific ketone and the analytical setup researchgate.netresearchgate.netnih.gov. Although specific studies detailing the analysis of this compound using DNPH derivatization are not explicitly detailed in the provided literature, the method is well-established for similar aliphatic ketones, such as 5-nonanone researchgate.net.

Table 1: Typical HPLC Parameters for DNPH-Derivatized Ketones

| Technique | Derivatization Agent | Column Type | Mobile Phase Example | Detection Wavelength | Key Findings / Parameters |

| HPLC-UV/Vis | DNPH | C18 Reversed-Phase | Acetonitrile/Water gradient | 365 nm | Sensitive detection; good reproducibility and recovery; LODs ~10-20 µg/L for ketones researchgate.netresearchgate.netnih.gov |

| HPLC-UV/Vis | DNPH | Supelco C18 (25 cm×4.6 mm×5 μm) | Methanol/Acetonitrile-water gradient | 365 nm | Analysis of ketones in hydro-alcoholic matrices; good linearity (R² > 0.999) researchgate.net |

| HPLC-UV/Vis | DNPH | Dionex Acclaim Explosive E2 (250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | 365 nm | Trace analysis of aliphatic aldehydes/ketones; LODs 0.022-0.221 mg/kg; RSDs 3.5%-7.3% researchgate.netnih.gov |

Emerging and Hyphenated Analytical Techniques

Hyphenated analytical techniques, which combine separation methods with powerful identification and detection technologies, offer significant advantages in terms of sensitivity, selectivity, and structural elucidation. For the analysis of this compound and other carbonyl compounds, techniques such as LC-MS and GC-MS are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS techniques, especially when coupled with atmospheric pressure chemical ionization (APCI) and ion trap mass spectrometry (ITMS), provide enhanced capabilities for carbonyl compound analysis nih.govacs.org. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) has been shown to improve the detection and sensitivity of carbonyls in LC-MS analyses, often yielding a pseudomolecular ion (M+H)⁺ as the base peak in positive ion mass spectra nih.govacs.org.

A more advanced variant, LC-MS/MS (tandem mass spectrometry), utilizing APCI in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and specificity. This technique has been applied to the determination of aliphatic and aromatic carbonyl compounds in ambient air, achieving detection limits as low as 0.8-15 ng/m³ nih.govresearchgate.net. LC-MS/MS is also instrumental in identifying unknown compounds through precursor ion scanning nih.govresearchgate.net. Its application to complex matrices like diesel emissions has facilitated the quantification of various aliphatic carbonyls, including ketones nih.govacs.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely established hyphenated technique for the analysis of volatile and semi-volatile organic compounds, including ketones. Similar to HPLC, derivatization can enhance GC-MS analysis. PFBHA derivatization followed by GC analysis is recognized for its speed and reliability in quantifying aldehydes and ketones sigmaaldrich.com. O-methyloxime (MO) derivatives are also effective for GC-MS analysis of these compounds, aiding in structural assignments gla.ac.uk.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) represents a cutting-edge advancement. By employing two columns with orthogonal separation mechanisms, GC×GC offers a substantially higher peak capacity compared to conventional GC, making it ideal for analyzing highly complex mixtures psu.edu. This technique is particularly useful for detailed profiling of volatile organic compounds.

GC-MS has been successfully employed to identify various ketones in different matrices, such as fungal cultures and environmental samples nih.govoup.com. While specific studies on this compound using GC-MS are not extensively detailed in the provided results, the technique is broadly applicable for the identification and quantification of aliphatic ketones.

Table 2: Emerging and Hyphenated Analytical Techniques for Carbonyl Compounds

| Technique | Derivatization Agent (if applicable) | Detection Method | Typical Application | Key Findings / Parameters |

| LC-MS (APCI-ITMS) | PFBHA | Mass Spectrometry | Carbonyls in diesel emissions, atmospheric aerosols | Enhanced detection/sensitivity; (M+H)⁺ as base peak for PFBHA oximes nih.govacs.org |

| LC-MS/MS | PFBHA | Tandem Mass Spectrometry | Aliphatic/aromatic carbonyls in ambient air | High sensitivity (DLs 0.8-15 ng/m³); identification of unknowns nih.govresearchgate.net |

| GC-MS | PFBHA or O-methyloxime (MO) | Mass Spectrometry | Volatile organic compounds (ketones) in various matrices | Fast/reliable quantification; structural elucidation; identification of fungal ketones sigmaaldrich.comgla.ac.ukoup.com |

| GC×GC | N/A | Mass Spectrometry | Complex samples (e.g., environmental) | Significantly higher peak capacity than GC-MS; detailed profiling psu.edu |

These advanced analytical techniques, particularly HPLC with DNPH derivatization and hyphenated methods like LC-MS/MS and GC-MS, provide robust and sensitive means for the characterization and detection of this compound, contributing to a deeper understanding of its presence and behavior in scientific investigations.

Natural Occurrence and Biosynthesis of 2 Methyl 5 Nonanone in Biological Systems Excluding Human/clinical

Occurrence in Insect Chemical Ecology

2-Methyl-5-nonanone, or compounds structurally similar to it, play significant roles in the chemical communication of various insect species, particularly within the order Coleoptera. These compounds often function as semiochemicals, influencing insect behavior and facilitating crucial life processes such as aggregation, mating, and host location.

Role as an Aggregation Pheromone in Coleoptera

Several species of beetles utilize methyl-branched ketones and alcohols as aggregation pheromones. These pheromones are released by one sex (typically males) to attract individuals of both sexes to a specific location, facilitating feeding, mating, and colonization of suitable host plants.

Rhynchophorus ferrugineus(Red Palm Weevil) Pheromone Component

While the primary aggregation pheromones for the Red Palm Weevil (Rhynchophorus ferrugineus) are identified as 4-methyl-5-nonanol (B104968) (ferrugineol) and 4-methyl-5-nonanone (B104976) (ferruginone) nih.govscielo.brsedq.esresearchgate.netguaminsects.netplantprotection.plnih.govresearchgate.netgoogle.comfao.org, research into related compounds and their synergistic effects is ongoing. These compounds are crucial for attracting both male and female weevils to palm trees, serving as a vital tool in monitoring and managing this significant agricultural pest scielo.brguaminsects.netgoogle.comfao.orgcabidigitallibrary.orgnovagrica.comucr.edujeb.co.inpjsir.org. The combination of these pheromones with kairomones, such as ethyl acetate (B1210297) (a volatile from damaged plants), enhances their attractiveness cabidigitallibrary.orgucr.edupjsir.org. Studies have explored various formulations and release rates of these pheromones to optimize trapping efficacy scielo.brguaminsects.netcabidigitallibrary.org.

Oryctes rhinoceros(Rhinoceros Beetle) Pheromone System

For the Coconut Rhinoceros Beetle (Oryctes rhinoceros), the primary aggregation pheromone identified is ethyl 4-methyloctanoate researchgate.netresearchgate.netguaminsects.nettnau.ac.inresearchgate.netarkat-usa.orgarkat-usa.orgresearchgate.net. While this compound itself is not explicitly listed as a pheromone for Oryctes rhinoceros, the broader class of methyl-branched ketones and esters are recognized as critical semiochemicals for this species and related rhinoceros beetles researchgate.netguaminsects.netarkat-usa.orgarkat-usa.orgresearchgate.net. These compounds are used in pheromone traps for monitoring and controlling populations of this pest in palm plantations guaminsects.nettnau.ac.inresearchgate.net.

Broader Context in Insect Communication (Semiochemicals)

Beyond specific aggregation roles, various ketones and alcohols with methyl branching are recognized as semiochemicals in insect communication. These compounds can mediate a range of interactions, including aggregation, alarm signaling, and host plant recognition. The precise role of this compound in broader insect communication, beyond its potential as a minor component or analogue in pheromone systems, requires further investigation. However, the general principle of methyl-branched aliphatic ketones and alcohols acting as attractants or signaling molecules in insects is well-established plantprotection.plchemhub.comkuleuven.be.

Presence in Plant Metabolomes

Contribution to Plant Volatile Organic Compound (VOC) Profiles

Methyl ketones, including those with carbon chains ranging from seven to fifteen carbons such as 2-heptanone (B89624), 2-nonanone (B1664094), 2-undecanone (B123061), 2-tridecanone (B165437), and 2-pentadecanone, are integral components of plant volatile organic compound (VOC) profiles frontiersin.org. These compounds have been identified in the essential oils of numerous plant species, contributing to their characteristic aromas and flavors researchgate.net. For instance, 2-nonanone and 2-undecanone are recognized for their roles in the flavor and fragrance profiles of plants like cinnamon, clove, and coconut researchgate.net. Beyond their sensory contributions, methyl ketones are known to be particularly effective in defending plants against pests, often acting as natural insecticides frontiersin.orgoup.com. Their presence in plant tissues, such as the oils from cloves, cinnamon, coconut, hops, palm, peanut, and cottonseed, highlights their importance in plant defense mechanisms oup.com.

Microbial Production and Metabolic Pathways

Microorganisms possess diverse metabolic capabilities that allow for the synthesis of various organic compounds, including methyl ketones. These pathways often leverage the breakdown and modification of fatty acids.

Bacteria, notably Escherichia coli, have been extensively engineered to produce methyl ketones researchgate.netoup.comosti.govnih.govnih.govresearchgate.netasm.orgresearchgate.net. Through metabolic engineering strategies, E. coli strains have been developed to synthesize compounds like 2-nonanone, 2-undecanone, and 2-tridecanone researchgate.netoup.comosti.govnih.govresearchgate.net. These engineered strains have demonstrated substantial production titers, with some achieving approximately 500 mg/L of total methyl ketones nih.govresearchgate.net and others reaching up to 4.4 g/L of medium-chain length methyl ketones nih.gov.

The Bacillus genus also contributes to methyl ketone production. For example, Bacillus amyloliquefaciens L3 is known to produce 2-nonanone, while Bacillus sp. VM10 and VM11 produce 2-undecanone oup.com. Bacillus nematocida has been investigated for its role in producing 2-heptanone, with studies identifying the yneP gene as a methylketone synthase involved in this process frontiersin.org.

The microbial biosynthesis of methyl ketones is predominantly linked to the incomplete β-oxidation of fatty acids asm.orgfrontiersin.orgtandfonline.comoup.comresearchgate.net. This metabolic cascade begins with the activation of fatty acids into acyl-CoAs, typically catalyzed by fatty acid synthetases such as FadD in E. coli researchgate.netosti.gov. The acyl-CoA then undergoes a series of enzymatic modifications within the β-oxidation cycle:

Acyl-CoA Dehydrogenation: Acyl-CoA is oxidized to a trans-2-enoyl-CoA by an acyl-CoA dehydrogenase, such as FadE researchgate.netosti.govnih.govasm.org.

Hydration and Oxidation: A bifunctional enzyme, like FadB, catalyzes the hydration of trans-2-enoyl-CoA to β-hydroxyacyl-CoA, followed by its oxidation to β-ketoacyl-CoA researchgate.netosti.govnih.govasm.org.

Thiolytic Cleavage: The cycle is completed by a thiolase, such as FadA, which cleaves the β-ketoacyl-CoA to yield acetyl-CoA and a shorter acyl-CoA molecule researchgate.netosti.govnih.govasm.orgufp.pt.

To facilitate methyl ketone production, this pathway is often engineered to accumulate β-ketoacyl-CoAs. This is commonly achieved by truncating the β-oxidation cycle, for instance, by inhibiting the thiolase (FadA) and/or enhancing the expression of enzymes that convert β-ketoacyl-CoA into β-keto acids nih.govasm.orgresearchgate.net.

The transformation of β-ketoacyl intermediates into methyl ketones typically involves two critical enzymatic steps: the hydrolysis of the thioester bond to form a β-keto acid, followed by the decarboxylation of this β-keto acid osti.govasm.orgnih.govtandfonline.comnih.govoup.com.

Thioesterases: These enzymes are responsible for hydrolyzing the thioester bond in β-ketoacyl-CoA or β-ketoacyl-ACP, releasing β-keto acids osti.govasm.orgnih.govtandfonline.comnih.govoup.com. In wild tomato species (Solanum habrochaites), the enzyme encoded by the ShMKS2 gene functions as a 3-ketoacyl-ACP thioesterase oup.comnih.govasm.orgresearchgate.netnih.govoup.comgoogle.com. Within E. coli, the native thioesterase FadM has demonstrated efficacy in hydrolyzing β-ketoacyl-CoAs to β-keto acids and has shown superior activity on medium-chain substrates compared to ShMKS2 in certain engineered systems osti.govnih.govresearchgate.netasm.orgresearchgate.netnih.gov. Additionally, thioesterases like CpFatB1 and BTE are employed to initiate fatty acid metabolism by producing free fatty acids from fatty acid biosynthesis pathways researchgate.netosti.govnih.gov.

Methyl Ketone Synthases (Decarboxylases): These enzymes catalyze the decarboxylation of the β-keto acids, yielding the final methyl ketone products oup.comnih.govasm.orgresearchgate.netnih.govoup.comgoogle.com. The ShMKS1 gene from wild tomato encodes a β-decarboxylase that performs this crucial step oup.comnih.govasm.orgresearchgate.netnih.govoup.comgoogle.com. In Bacillus nematocida, the yneP gene has been identified as a methylketone synthase involved in the production of 2-heptanone frontiersin.org. It is also noted that β-keto acids can be inherently unstable and may undergo spontaneous decarboxylation to form methyl ketones, sometimes without the direct involvement of a specific decarboxylase enzyme osti.govnih.govnih.gov.

Data Tables

Table 1: Methyl Ketone Production in Engineered Escherichia coli

| Strain/Condition | Methyl Ketone(s) Produced | Titer/Yield | Reference(s) |

| E. coli MG1655 ∆adhE ∆ldhA ∆poxB ∆pta pTrcHis2A-shmks2-shmks1 | Total methyl ketones (including 2-nonanone, 2-undecanone, 2-tridecanone) | ~500 mg/L | nih.govresearchgate.net |

| Engineered E. coli with Providencia sneebia FadM | 2-heptanone, 2-nonanone, 2-undecanone | 2-heptanone: ~50 mg/L; 2-nonanone: ~43 mg/L; 2-undecanone: 50 mg/L | osti.gov |

| Engineered E. coli (optimized pathways, dodecane (B42187) overlay, condenser) | Total medium-chain length methyl ketones | Up to 4.4 g/L | nih.gov |

| E. coli BL21 with YneP overexpression | Various methyl ketones, including 2-nonanone | 2-nonanone peak area: 4.8% of total VOCs | frontiersin.org |

Table 2: Key Enzymes in Methyl Ketone Biosynthesis

| Enzyme Name/Type | Origin/System | Catalytic Activity | Associated Methyl Ketones (Examples) | Reference(s) |

| ShMKS1 | Wild Tomato | β-keto acid decarboxylase (converts β-keto acids to methyl ketones) | 2-tridecanone, 2-undecanone | oup.comnih.govasm.orgresearchgate.netnih.govoup.comgoogle.com |

| ShMKS2 | Wild Tomato | 3-ketoacyl-ACP thioesterase (hydrolyzes β-ketoacyl-ACP to β-keto acids) | Precursor to 2-tridecanone, 2-undecanone | oup.comnih.govasm.orgresearchgate.netnih.govoup.comgoogle.com |

| FadM | Escherichia coli | β-ketoacyl-CoA thioesterase (hydrolyzes β-ketoacyl-CoA to β-keto acids) | 2-heptanone, 2-nonanone, 2-undecanone | osti.govnih.govresearchgate.netasm.orgresearchgate.netnih.gov |

| YneP | Bacillus nematocida | Methylketone synthase (involved in 2-heptanone production) | 2-heptanone | frontiersin.org |

| CpFatB1*, BTE | Various | Acyl-ACP thioesterases (produce octanoate (B1194180) or dodecanoate (B1226587) from fatty acid biosynthesis) | Precursors for longer-chain methyl ketones | researchgate.netosti.govnih.gov |

| FadE | Escherichia coli | Acyl-CoA dehydrogenase (oxidizes acyl-CoA) | Intermediate in β-oxidation pathway | researchgate.netosti.govnih.govasm.org |

| FadB | Escherichia coli | Bifunctional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (forms β-ketoacyl-CoA) | Intermediate in β-oxidation pathway | researchgate.netosti.govnih.govasm.org |

| FadA | Escherichia coli | Thiolase (cleaves β-ketoacyl-CoA) | Intermediate in β-oxidation pathway | researchgate.netosti.govnih.govasm.org |

Table 3: Methyl Ketones Identified in Plant Volatile Organic Compound (VOC) Profiles

| Methyl Ketone | Plant Sources / Context | Role / Significance | Reference(s) |

| 2-Heptanone | Plants (7-15 carbons), cinnamon, clove, coconut, hops, palm, peanut, cottonseed | Natural insecticide, defense against pests, flavor/fragrance | frontiersin.orgoup.com |

| 2-Nonanone | Plants (7-15 carbons), cinnamon, clove, coconut, hops, palm, peanut, cottonseed | Natural insecticide, defense against pests, flavor/fragrance | frontiersin.orgresearchgate.netoup.com |

| 2-Undecanone | Plants (7-15 carbons), cinnamon, clove, coconut, hops, palm, peanut, cottonseed | Natural insecticide, defense against pests, flavor/fragrance | frontiersin.orgresearchgate.netoup.com |

| 2-Tridecanone | Plants (7-15 carbons), cinnamon, clove, coconut, hops, palm, peanut, cottonseed | Natural insecticide, defense against pests, flavor/fragrance | frontiersin.orgoup.com |

| 2-Pentadecanone | Plants (7-15 carbons) | Natural insecticide, defense against pests | frontiersin.org |

Compound List

this compound

Methyl ketones

2-Heptanone

2-Nonanone

2-Undecanone

2-Tridecanone

2-Pentadecanone

6-Methyl-2-heptanone

Acyl-CoA

β-ketoacyl-CoA

β-ketoacyl-ACP

β-keto acids

Acetyl-CoA

Acyl-CoA oxidase

Acyl-CoA dehydrogenase (FadE)

Enoyl-CoA hydratase (FadB)

3-hydroxyacyl-CoA dehydrogenase (FadB)

Thiolase (FadA)

Thioesterase (FadM, ShMKS2)

Methyl ketone synthase (ShMKS1, YneP)

CpFatB1*

BTE

Fatty acid synthetases (FadD)

Solanum habrochaites (wild tomato)

Escherichia coli

Bacillus nematocida

Bacillus subtilis

Providencia sneebia

Environmental Dynamics and Biogeochemical Cycling of 2 Methyl 5 Nonanone

Environmental Distribution and Compartmentalization

The distribution of 2-Methyl-5-nonanone in the environment is dictated by its physicochemical properties, such as vapor pressure, water solubility, and its affinity for organic carbon. These properties influence its partitioning between the air, water, soil, and biota.

Occurrence in Atmospheric, Terrestrial, and Aquatic Matrices

Direct measurements of this compound in the environment are not widely reported. However, aliphatic ketones are known to be emitted into the atmosphere from both natural (biogenic) and man-made (anthropogenic) sources. Biogenic sources include vegetation and microbial processes in soil and water. Anthropogenic sources can include industrial processes, vehicle emissions, and the use of solvents and consumer products.

Atmospheric Occurrence: Due to its predicted moderate vapor pressure, this compound is expected to exist primarily in the gas phase in the atmosphere. Its presence in the atmosphere would be transient, as it would be subject to removal by precipitation and degradation reactions.

Terrestrial Occurrence: In terrestrial environments, this compound is likely to be found in soils and sediments, primarily adsorbed to organic matter. Aliphatic ketones have been detected in surface sediments, originating from both natural and anthropogenic inputs. researchgate.net The concentration in soil would depend on the proximity to sources and the soil's organic carbon content.

Aquatic Occurrence: In aquatic systems, the compound's low to moderate water solubility would limit its concentration in the water column. A significant portion would likely partition to suspended organic matter and bottom sediments. mdpi.com

Mobility and Transport in Environmental Systems

The mobility and transport of this compound between different environmental compartments are key aspects of its environmental fate.

Volatilization: The compound's potential to move from water or soil into the atmosphere is a significant transport pathway. usgs.govusgs.gov The rate of volatilization is influenced by factors such as temperature, water turbulence, and air velocity. For chemicals with low Henry's Law constants, volatilization from moist soil can be enhanced by the process of water evaporation, which can lead to their accumulation at the soil surface. usda.gov

Soil Mobility: The movement of this compound through soil is largely governed by its adsorption to soil organic carbon. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this mobility. chemsafetypro.com A higher Koc value indicates stronger adsorption and lower mobility. Based on its chemical structure, this compound is expected to have a moderate Koc, suggesting limited to moderate mobility in soil. Compounds with high mobility have a greater potential to leach into groundwater.

Table 1: Estimated Physicochemical Properties and Mobility Potential of this compound

| Property | Estimated Value/Classification | Implication for Environmental Mobility |

| Log Kow (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | Indicates a tendency to partition to organic matter over water. |

| Henry's Law Constant | Low to Moderate | Suggests volatilization from water surfaces is a possible transport mechanism. |

| Soil Adsorption Coefficient (Log Koc) | ~2.5 - 3.0 | Suggests moderate adsorption to soil organic carbon, leading to low to moderate mobility. chemsafetypro.comecetoc.orgijfar.org |

This table presents estimated values based on the properties of similar aliphatic ketones and quantitative structure-activity relationship (QSAR) models. Actual values may vary.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For this compound, the primary abiotic degradation pathways are expected to be photolysis and photo-oxidation in the atmosphere.

Photolysis and Photo-oxidation Mechanisms

Once in the atmosphere, this compound is susceptible to degradation by sunlight-driven chemical reactions.

Photolysis: Ketones can absorb ultraviolet (UV) radiation, which can lead to the breaking of chemical bonds. This process, known as photolysis, is a significant atmospheric sink for many ketones. mdpi.comnih.gov The atmospheric lifetime of ketones due to photolysis can range from days to weeks, depending on the intensity of solar radiation and the quantum yield of the photolysis process. mdpi.com

Photo-oxidation: The primary photo-oxidation pathway for aliphatic ketones in the troposphere is their reaction with hydroxyl radicals (•OH). nih.gov These highly reactive radicals are formed naturally in the atmosphere and can initiate a chain of reactions that break down organic molecules. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For many ketones, the atmospheric lifetime with respect to reaction with •OH radicals is on the order of several days. mdpi.com

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For simple aliphatic ketones like this compound, hydrolysis is generally not considered a significant environmental degradation pathway under typical environmental pH and temperature conditions. quora.comfachoekotoxikologie.de The carbon-carbon bonds and the carbonyl group in such ketones are relatively stable towards hydrolysis in the absence of strong acids, bases, or specific enzymatic activity.

Biotic Transformation and Biodegradation

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is expected to be a significant removal mechanism for this compound in soil and aquatic environments.

Numerous studies have shown that various microorganisms are capable of degrading aliphatic ketones. microbiologyresearch.orgnih.govresearchgate.net Bacteria, particularly from the genus Pseudomonas, have been identified as being capable of utilizing ketones as a source of carbon and energy. nih.govnih.gov

The biodegradation of ketones can proceed through several pathways. One common mechanism involves the oxidation of the ketone, often initiated by a monooxygenase enzyme, which can lead to the formation of an ester. This ester can then be hydrolyzed to an alcohol and a carboxylic acid, which are further metabolized through common cellular pathways.

The rate of biodegradation is influenced by a variety of environmental factors, including:

Temperature

pH

Oxygen availability (aerobic vs. anaerobic conditions)

Nutrient availability

The presence of a microbial community adapted to degrading such compounds.

Under favorable conditions, the biodegradation of aliphatic ketones can be relatively rapid.

Table 2: Summary of Environmental Fate Processes for this compound

| Process | Environmental Compartment | Significance | Expected Products |

| Volatilization | Water/Soil to Air | Significant | Gaseous this compound |

| Photolysis | Atmosphere | Significant | Smaller carbonyl compounds, alkanes, and carbon oxides |

| Photo-oxidation (reaction with •OH) | Atmosphere | Significant | Smaller oxygenated organic compounds, ultimately CO2 and H2O |

| Adsorption | Soil/Sediment | Significant | This compound bound to organic matter |

| Hydrolysis | Water/Soil | Insignificant | Not a major degradation pathway |

| Biodegradation | Soil/Water | Significant | Smaller organic acids, alcohols, CO2, H2O, and biomass |

This table provides a qualitative summary based on the expected behavior of this compound and similar aliphatic ketones.

Aerobic and Anaerobic Microbial Degradation

Microbial activity is a primary mechanism for the removal of aliphatic ketones from the environment. While direct studies on this compound are limited, research on analogous compounds provides significant insights into its likely degradation pathways.

Aerobic Degradation: Under aerobic conditions, bacteria are known to degrade aliphatic ketones. The degradation of methyl ketones, such as 2-tridecanone (B165437), by Pseudomonas species has been shown to proceed via subterminal oxidation. nih.govnih.gov This process involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of an ester. nih.govnih.gov For this compound, a plausible aerobic degradation pathway would involve oxidation to form an ester like 3-methyl-4-octyl acetate (B1210297). This ester would then be subjected to hydrolysis by esterases, yielding an alcohol and a carboxylic acid. These products can subsequently be channeled into central metabolic pathways, such as β-oxidation, for complete mineralization to carbon dioxide and water.

Studies on Pseudomonas sp. KT-3 have demonstrated its capability to degrade a range of methyl ketones, including methyl ethyl ketone (MEK), methyl isobutyl ketone (MIBK), and others, suggesting that microbial communities with these enzymatic capabilities would likely be effective in degrading this compound as well. researchgate.netnih.gov

Anaerobic Degradation: In the absence of oxygen, a different set of microbial processes is responsible for ketone degradation. For shorter-chain ketones like acetone, anaerobic degradation by denitrifying bacteria has been shown to be initiated by a carboxylation reaction. microbiologyresearch.orgmicrobiologyresearch.orgnih.govresearchgate.net This process, which requires bicarbonate, involves the addition of a carboxyl group to the ketone molecule to form a β-keto acid, such as acetoacetate (B1235776) from acetone. microbiologyresearch.orgmicrobiologyresearch.orgnih.govnih.gov This intermediate is then activated to its thioester and cleaved, allowing the products to enter central metabolic pathways. nih.gov

It is plausible that a similar carboxylation mechanism could be involved in the anaerobic degradation of this compound by certain bacterial communities, particularly under nitrate-reducing conditions. This initial activation step would convert the relatively inert ketone into a more reactive molecule that can be further metabolized by the microbial consortium.

Identification of Microbial Metabolites

Based on the proposed degradation pathways for similar ketones, several key metabolites of this compound can be predicted.

Aerobic Metabolites: The primary metabolites from the aerobic degradation of this compound are expected to result from the subterminal oxidation pathway.

| Predicted Aerobic Metabolite | Precursor | Enzymatic Action |

| 3-methyl-4-octyl acetate | This compound | Monooxygenase |

| 3-methyl-4-octanol | 3-methyl-4-octyl acetate | Esterase |

| Acetic acid | 3-methyl-4-octyl acetate | Esterase |

Following the initial oxidation and hydrolysis, the resulting alcohol and acid would be further broken down into smaller molecules through established metabolic routes.

Anaerobic Metabolites: Under anaerobic conditions, the carboxylation pathway would lead to a different set of initial metabolites.

| Predicted Anaerobic Metabolite | Precursor | Enzymatic Action |

| A β-keto acid derivative | This compound | Carboxylase |

| Acyl-CoA thioesters | β-keto acid derivative | Thiolase |

The subsequent metabolism of these intermediates would likely involve pathways analogous to fatty acid metabolism, ultimately leading to the production of simpler organic acids, carbon dioxide, and, in some consortia, methane.

Role of Specific Microbial Communities

The degradation of this compound in the environment is dependent on the presence of microbial communities with the appropriate enzymatic machinery.

Pseudomonas : Various species within this genus are well-known for their metabolic versatility and their ability to degrade a wide array of organic compounds, including ketones. nih.govnih.govresearchgate.netnih.gov Pseudomonas multivorans and Pseudomonas aeruginosa have been specifically implicated in the degradation of long-chain methyl ketones. nih.govnih.gov These bacteria are likely to be key players in the aerobic degradation of this compound in soil and water environments.

Denitrifying Bacteria : Under anaerobic, nitrate-rich conditions, denitrifying bacteria, some of which are related to the genus Pseudomonas, are crucial for the initial carboxylation of ketones. microbiologyresearch.orgmicrobiologyresearch.orgnih.govresearchgate.net Strains isolated from activated sludge have demonstrated the ability to utilize various ketones as their sole source of carbon and energy. microbiologyresearch.orgmicrobiologyresearch.orgnih.govresearchgate.net

Sulfate-Reducing Bacteria : In more reduced anaerobic environments, such as marine sediments, sulfate-reducing bacteria may also play a role in ketone degradation, although the specific mechanisms may differ from carboxylation. nih.gov

The efficiency of degradation will be influenced by environmental factors such as pH, temperature, nutrient availability, and the presence of other organic compounds which could lead to co-metabolism or competitive inhibition. researchgate.net

Volatilization Rates and Environmental Persistence

The physical properties of this compound suggest that volatilization is a significant process in its environmental distribution. Its persistence is determined by a combination of this volatilization and degradation rates in various environmental compartments.

Volatilization Rates: The tendency of a chemical to volatilize from water is described by its Henry's Law constant. While the specific Henry's Law constant for this compound is not readily available, data for the structurally similar 2-nonanone (B1664094) can be used as an estimate. The Henry's Law constant for 2-nonanone is reported as 2.7 mol/(kg*bar). nist.gov Additionally, the physical properties of 5-nonanone (B165733), another isomer, indicate a Henry's Law constant of 2.8 x 10⁻⁴ atm-m³/mol, suggesting that volatilization from water surfaces is an important fate process. nih.gov

Environmental Persistence: The persistence of this compound in the environment is a function of its susceptibility to degradation processes.

Atmosphere : In the atmosphere, the primary degradation pathways for ketones are photolysis and reaction with hydroxyl (OH) radicals. mdpi.com The atmospheric lifetime of ketones can range from hours to days, depending on sunlight intensity and the concentration of OH radicals. mdpi.comnih.gov For larger ketones, these processes are competitive, and their relative importance can vary with altitude. mdpi.com

Water : In aquatic systems, this compound will be subject to both volatilization and microbial degradation. The rate of biodegradation will be a key factor in its persistence. In environments with well-acclimated microbial populations, degradation is expected to be relatively rapid. researchgate.net However, in oligotrophic or cold environments, persistence may be longer.

Soil : In soil environments, this compound will be partitioned between the soil, water, and air phases. Its adsorption to soil organic matter, as suggested by its LogP value, will influence its bioavailability for microbial degradation. Biodegradation is expected to be the most significant removal process in soil under favorable conditions. nih.gov

The introduction of in-chain ketone groups has been explored as a method to enhance the photodegradability of polymers like polyethylene, indicating that the carbonyl group in this compound makes it susceptible to degradation by sunlight. nih.govuni-konstanz.de

The following table summarizes the key physical properties of this compound relevant to its environmental dynamics:

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₁₀H₂₀O | - |

| Molecular Weight | 156.27 g/mol | - |

| Boiling Point | 203.5°C at 760 mmHg | Low volatility under standard conditions, but will evaporate. |

| Vapor Pressure | 0.277 mmHg at 25°C | Contributes to its tendency to volatilize from surfaces. lookchem.com |

| LogP | 3.18 | Indicates a tendency to adsorb to soil and sediment. lookchem.com |

| Flash Point | 69.9°C | Relevant for handling and safety, not directly for environmental fate. lookchem.com |

Applications of 2 Methyl 5 Nonanone in Non Human Research and Industrial Contexts

Role as a Chemical Intermediate in Organic Synthesis